molecular formula C7H13N3O B13127359 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one

5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one

Cat. No.: B13127359
M. Wt: 155.20 g/mol
InChI Key: IGSZCSDNAHFOPO-UHFFFAOYSA-N
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Description

5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one is a heterocyclic compound that contains a triazine ring. Compounds with triazine rings are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of isobutylamine with a suitable nitrile or amidine under acidic or basic conditions to form the triazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient cyclization and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazine ring or the isobutyl group.

    Substitution: Substitution reactions can occur at different positions on the triazine ring, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the triazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various molecular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: The parent compound with a similar triazine ring structure.

    Melamine: A triazine derivative used in the production of plastics and resins.

    Cyanuric Acid: Another triazine derivative with applications in swimming pool maintenance and water treatment.

Uniqueness

5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and physical properties. This uniqueness can make it suitable for specific applications where other triazine derivatives might not be as effective.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-(2-methylpropyl)-1,2-dihydro-1,3,5-triazin-6-one

InChI

InChI=1S/C7H13N3O/c1-6(2)3-10-4-8-7(11)9-5-10/h4,6H,3,5H2,1-2H3,(H,9,11)

InChI Key

IGSZCSDNAHFOPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CNC(=O)N=C1

Origin of Product

United States

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